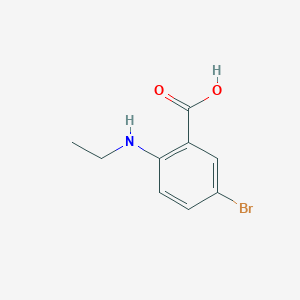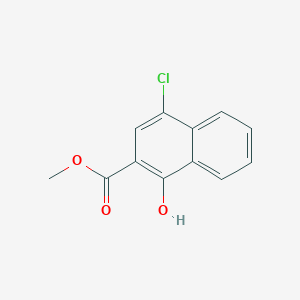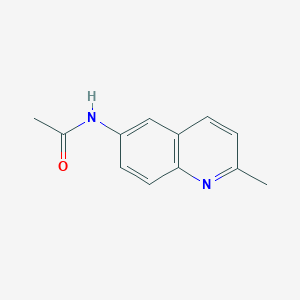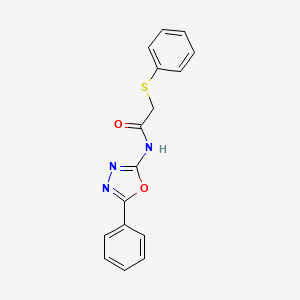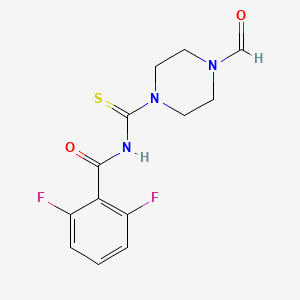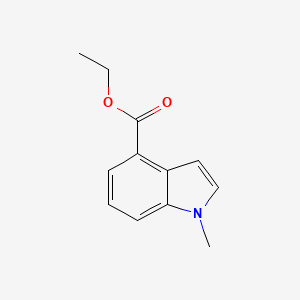
Ethyl 1-methyl-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products that play a main role in cell biology .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 heavy atoms and 9 aromatic heavy atoms . The InChI key for this compound is ZIUDZKABRXGZFO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.21 . It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.0, indicating its lipophilicity . Its water solubility is 0.36 mg/ml .Scientific Research Applications
Chemical Synthesis and Anticancer Screening :
- A study by Carbone et al. (2013) discussed the preparation of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds, deazaanalogues of the bis-indole alkaloid topsentin, were evaluated for anticancer activity against various human tumor cell lines. Most compounds showed no significant activity, except for one which exhibited moderate activity against specific lung cancer and CNS cancer cell lines (Carbone et al., 2013).
Thermodynamic Properties :
- Carvalho et al. (2016) investigated the thermodynamic properties of ethyl 1H-indole-2-carboxylate derivatives. They determined the standard molar enthalpies of formation and sublimation of these compounds, providing valuable data for understanding their physical properties and potential applications (Carvalho et al., 2016).
Phosphine-Catalyzed Annulation :
- Research by Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation reactions. This study contributed to the development of new synthetic methods for highly functionalized tetrahydropyridines (Zhu et al., 2003).
Synthesis of Pyrazole Derivatives :
- Potopnyk et al. (2017) conducted research on the synthesis of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Their work offers insights into the synthesis and properties of these pyrazole derivatives, which have potential applications in pharmaceutical and chemical industries (Potopnyk et al., 2017).
Alkoxycarbonylation and Carbamoylation of Indoles :
- Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of various indoles using Me2AlCl. This study contributes to the field of organic synthesis, particularly in the modification of indole structures (Nemoto et al., 2016).
Synthesis of Potential Antiarrhythmic Agents :
- Javed and Shattat (2005) reported on the synthesis of ethyl 1-ethyl-1H-indole-2-carboxylates, which were further used to create ethyl 1H-indole-2-carboxamide analogues. These compounds have potential as new antiarrhythmic agents (Javed & Shattat, 2005).
Anti-Hepatitis B Virus Activities :
- Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. One compound in particular showed significant anti-HBV activity, highlighting the potential of these derivatives in antiviral research (Zhao et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Properties
IUPAC Name |
ethyl 1-methylindole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUHUDANJNARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
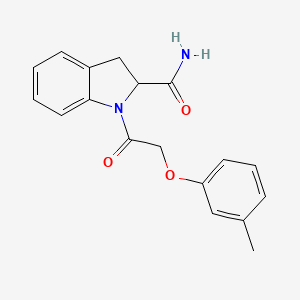
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)
![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)
